N,N-Diethyl-4-nitrosoaniline

Description

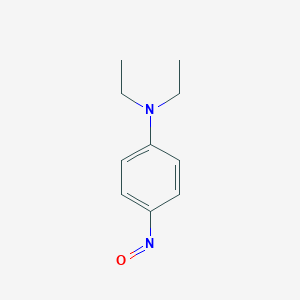

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-nitrosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNMJIHADFYHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059507 | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrosodiethylaniline is a green solid. Insoluble in water. | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

120-22-9 | |

| Record name | P-NITROSODIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-4-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-nitrosoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-4-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diethyl-4-nitrosoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QX2AS44RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N,n Diethyl 4 Nitrosoaniline

Established Synthetic Routes for N,N-Diethyl-4-nitrosoaniline

The traditional and most widely employed method for the synthesis of this compound involves the nitrosation of N,N-diethylaniline. This reaction is typically carried out by treating N,N-diethylaniline with a nitrosating agent, most commonly sodium nitrite (B80452), in an acidic medium.

A general procedure involves dissolving N,N-diethylaniline in concentrated hydrochloric acid and cooling the solution to below 0°C using an ice bath. prepchem.com An aqueous solution of sodium nitrite is then added slowly while maintaining a low temperature, typically not exceeding 8-10°C, to prevent decomposition of the product and minimize side reactions. The this compound hydrochloride precipitates from the reaction mixture as yellow needles. This intermediate can then be neutralized with a base, such as sodium hydroxide, to yield the free base form of this compound. prepchem.com

The reaction stoichiometry is a critical factor for achieving high yields. For instance, one documented procedure specifies the use of 100g of N,N-diethylaniline, 345 ml of concentrated hydrochloric acid, and 60g of sodium nitrite. prepchem.com This method has been reported to produce a good yield of the desired product.

Novel Approaches in the Preparation of this compound and its Analogues

While the classical nitrosation method is well-established, research continues to explore alternative and potentially more efficient or environmentally benign synthetic routes. One such approach involves the use of different nitrosating agents. For example, a process has been developed for the preparation of N,N-disubstituted p-phenylenediamine (B122844) derivatives, which involves the nitrosation of the corresponding aniline (B41778) derivative using an alkyl nitrite in an aqueous, acidic suspension. google.com This method avoids the use of sodium nitrite and the subsequent need to remove inorganic salts. google.com

Furthermore, electrochemical methods are emerging as a green alternative for the synthesis of related compounds. For instance, the electrochemical reduction of 4-nitroso-N,N-dimethylaniline has been studied in the presence of arylsulfinic acids to produce sulfonamide derivatives. researchgate.netresearchgate.net This technique offers a reagent-less approach under environmentally friendly conditions. researchgate.net Although this specific example focuses on a dimethyl analogue, the principles could potentially be adapted for the synthesis of this compound and its derivatives.

Another novel approach involves the photooxidation of precursor molecules. For example, the photooxidation of 4-azido-N,N-dimethylaniline has been shown to yield N,N-dimethyl-4-nitrosoaniline. chemicalbook.com This photochemical method provides an alternative pathway that may offer advantages in terms of selectivity and reaction conditions.

The following table summarizes some of the synthetic approaches for this compound and its analogues:

| Synthetic Approach | Precursors | Reagents/Conditions | Key Features | Reference |

| Classical Nitrosation | N,N-Diethylaniline | Sodium nitrite, Hydrochloric acid, Low temperature | Well-established, good yield | prepchem.com |

| Alkyl Nitrite Nitrosation | N,N-Disubstituted aniline | Alkyl nitrite, Aqueous acid | Avoids inorganic salt byproducts | google.com |

| Electrochemical Synthesis | 4-Nitroso-N,N-dimethylaniline, Arylsulfinic acids | Electrochemical reduction | Green, reagent-less method | researchgate.netresearchgate.net |

| Photochemical Synthesis | 4-Azido-N,N-dimethylaniline | Oxygen, Irradiation | Photochemical route | chemicalbook.com |

Role of this compound as a Key Intermediate in Complex Organic Synthesis

The reactivity of the nitroso group makes this compound a valuable building block for the synthesis of a variety of organic compounds. Its utility as a key intermediate is particularly evident in the production of dyes, pigments, and substituted phenylenediamines.

Synthesis of Azo Dyes and Pigments

This compound serves as a crucial intermediate in the manufacturing of azo dyes. chemimpex.comvulcanchem.com Azo dyes are characterized by the presence of the azo group (-N=N-) and are widely used for coloring textiles, plastics, and inks due to their vibrant colors and stability. chemimpex.com The synthesis of these dyes often involves a coupling reaction where a diazonium salt reacts with a coupling component. While the provided information primarily details the use of the dimethyl analogue, N,N-dimethyl-4-nitrosoaniline, in the synthesis of azo dyes like methyl orange, the diethyl analogue undergoes similar reactions. du.ac.in The nitroso group can be reduced to an amino group, which can then be diazotized and coupled to form the azo linkage.

Formation of Substituted Phenylenediamine Derivatives

A significant application of this compound is its role as a precursor in the synthesis of N,N-disubstituted p-phenylenediamine derivatives. google.comgoogle.comjustia.com These derivatives are important in various industrial applications. The synthesis involves the reduction of the nitroso group in this compound to an amino group, yielding the corresponding N,N-diethyl-p-phenylenediamine. This reduction can be achieved through catalytic hydrogenation. google.com For example, a process has been described where N,N-diethyl-3-methyl-4-nitroso-aniline is hydrogenated to produce 4N,4N-diethyl-2-methyl-p-phenylenediamine. google.com It is noted that the synthesis of these phenylenediamine derivatives is sensitive to oxygen, requiring manipulations to be carried out under an inert atmosphere once the product is formed. justia.com

Reactions with Cyclopentadiene (B3395910) Derivatives and Other Unsaturated Molecules

This compound and its analogues can participate in reactions with unsaturated molecules, such as cyclopentadiene derivatives. Arylnitroso compounds are known to undergo various reactions with unsaturated systems, including cycloadditions. researchgate.net For instance, the reaction of N,N-dimethyl-4-nitrosoaniline with densely functionalized cyclopentadienes has been reported to yield dihydrofuran and fulvene (B1219640) derivatives through an initial hetero-Diels-Alder reaction followed by rearrangement. researchgate.net These reactions highlight the versatility of the nitroso group in forming complex cyclic structures.

Elucidation of Reaction Mechanisms and Reactivity of N,n Diethyl 4 Nitrosoaniline

Redox Chemistry and Reduction Pathways

The nitroso moiety of N,N-Diethyl-4-nitrosoaniline is readily susceptible to reduction, a process that can be initiated both electrochemically and through chemical reagents. These reduction pathways lead to a variety of derivatives with significant applications.

The electrochemical reduction of this compound has been a subject of detailed study, revealing multi-step mechanisms that are dependent on the solvent and electrolyte conditions. In nonaqueous solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO), the reduction proceeds in two distinct, consecutive steps. researchgate.net The initial step involves a reversible two-electron, two-proton process, leading to the formation of 4-(hydroxyamino)-N,N-diethylaniline. researchgate.net This intermediate is then further reduced in a subsequent irreversible two-electron, two-proton step to yield 4,4'-(diazene-1,2-diyl)bis(N,N-diethylaniline). researchgate.net

Table 1: Electrochemical Reduction Products of this compound

| Reaction Condition | Intermediate Product | Final Product | Key Findings |

| Nonaqueous Solvents (e.g., Acetonitrile, DMSO) | 4-(hydroxyamino)-N,N-diethylaniline | 4,4'-(diazene-1,2-diyl)bis(N,N-diethylaniline) | Two-step reduction process observed. researchgate.net |

| Aqueous Acidic Media (e.g., HCl, H2SO4) | - | 4-amino-N,N-diethylaniline | Tin cathodes provide high selectivity and yield. researchgate.net |

Chemical reduction of this compound provides a versatile route to important derivatives, most notably N,N-diethyl-p-phenylenediamine. This transformation can be achieved through catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium on charcoal. google.com The hydrogenation is typically carried out after the in-situ formation of this compound from N,N-diethylaniline without the need for isolation of the nitroso intermediate. google.com Another approach involves the use of reducing agents like zinc in an acidic medium. google.com

These reduction processes are fundamental in industrial synthesis, for instance, in the production of photographic developers. google.com The general scheme for the chemical reduction to the corresponding p-phenylenediamine (B122844) is a critical transformation for this class of compounds.

Oxidation Reactions and Reactive Oxygen Species (ROS) Generation

The reactivity of this compound extends to its interactions with various oxidizing agents, particularly reactive oxygen species (ROS). These interactions are not only of fundamental chemical interest but also form the basis for important analytical methodologies.

This compound is a well-established chemical probe for the detection of singlet oxygen (¹O₂). While the compound itself is not highly reactive with singlet oxygen, in the presence of a sensitizer (B1316253) like imidazole (B134444) or its derivatives, it undergoes a bleaching reaction. scientificlabs.co.uknih.govsigmaaldrich.com The mechanism involves the reaction of singlet oxygen with imidazole to form an intermediate that in turn oxidizes this compound, leading to a measurable decrease in its characteristic absorbance at approximately 440 nm. sigmaaldrich.com This bleaching effect is proportional to the amount of singlet oxygen generated, making it a useful spectrophotometric tool for quantifying this highly reactive species in various chemical and biological systems. researchgate.netwhiterose.ac.uk

This compound and its close analog, N,N-dimethyl-4-nitrosoaniline (p-NDA or RNO), are effective scavengers of hydroxyl radicals (•OH). researchgate.netunican.es The reaction with hydroxyl radicals leads to the destruction of the chromophore of the nitroso compound, resulting in a loss of absorbance, which can be monitored spectrophotometrically. researchgate.netpreprints.org This property allows for its use as an indicator in competition kinetics to determine the rate constants of hydroxyl radical reactions with other substances. researchgate.net The bleaching of p-NDA at 440 nm is a widely used method to detect and quantify hydroxyl radicals in advanced oxidation processes and biochemical systems. researchgate.netunican.espreprints.org

Table 2: Application of this compound in ROS Detection

| Reactive Oxygen Species | Principle of Detection | Analytical Method | Key Feature |

| Singlet Oxygen (¹O₂) | Imidazole-sensitized oxidative bleaching | Spectrophotometry (Absorbance at ~440 nm) | Indirect detection via reaction with an intermediate. sigmaaldrich.com |

| Hydroxyl Radical (•OH) | Direct oxidative bleaching | Spectrophotometry (Absorbance at ~440 nm) | Acts as a radical scavenger. researchgate.netunican.es |

Cycloaddition and Dimerization Phenomena of Nitroso Compounds

Aromatic nitroso compounds, including this compound, exhibit a fascinating and complex reactivity profile that includes participation in cycloaddition reactions and a characteristic tendency to dimerize. researchgate.net

The nitroso group can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org This reactivity allows for the formation of six-membered heterocyclic rings containing a nitrogen-oxygen bond. The generation of the nitrosoarene in situ from the corresponding nitroarene can be followed by a nitroso Diels-Alder reaction to produce oxazine (B8389632) derivatives. acs.org Furthermore, arylnitroso species can undergo cycloaddition with various unsaturated molecules, leading to the synthesis of important heterocyclic scaffolds. scirp.orgscirp.org

A distinctive property of many aromatic nitroso compounds is their ability to undergo reversible dimerization to form azodioxy compounds (also known as azoxy compounds). researchgate.net This dimerization is a complex phenomenon where one molecule of the nitroso compound acts as a nucleophile, while the nitrogen atom of the nitroso group in a second molecule functions as an electrophilic acceptor. researchgate.net The equilibrium between the monomeric and dimeric forms can be influenced by factors such as solvent, temperature, and the electronic nature of the substituents on the aromatic ring.

Donor-Acceptor Interactions and Coordination Chemistry

This compound readily forms coordination complexes with various transition metal halides. Its ability to act as a ligand stems from the donor properties of the nitroso group. The reactions typically involve the cleavage of halogen-bridged dimeric metal complexes to yield mononuclear species where the nitrosoaniline is coordinated to the metal center. znaturforsch.com

A notable example is the reaction of this compound with dimeric halogenido-bridged complexes of iridium(III) and rhodium(III). znaturforsch.com These reactions yield stable, mononuclear complexes. znaturforsch.com Similarly, complexes with tin(II) and tin(IV) halides have been synthesized and characterized. acs.org The coordination in these complexes primarily occurs through the nitrogen atom of the nitroso group (σ-N coordination), resulting in a stable bond with the metal center. znaturforsch.comresearchgate.net

Table 1: Examples of Complexes formed between this compound and Transition Metal Halides

| Metal Halide Precursor | Resulting Complex | Metal Center | Coordination Mode | Reference |

|---|---|---|---|---|

| [(η⁵-C₅Me₅)IrCl₂]₂ | [(η⁵-C₅Me₅)IrCl₂(ONC₆H₄N(C₂H₅)₂)] | Iridium(III) | σ-N | znaturforsch.com |

| [(η⁵-C₅Me₅)IrBr₂]₂ | [(η⁵-C₅Me₅)IrBr₂(ONC₆H₄N(C₂H₅)₂)] | Iridium(III) | σ-N | znaturforsch.com |

| [(η⁵-C₅Me₅)IrI₂]₂ | [(η⁵-C₅Me₅)IrI₂(ONC₆H₄N(C₂H₅)₂)] | Iridium(III) | σ-N | znaturforsch.com |

| [(η⁵-C₅Me₅)RhCl₂]₂ | [(η⁵-C₅Me₅)RhCl₂(ONC₆H₄N(C₂H₅)₂)] | Rhodium(III) | σ-N | znaturforsch.com |

| SnCl₂/SnCl₄ | Complexes with Tin(II) and Tin(IV) | Tin(II)/Tin(IV) | Not specified | acs.org |

The nitroso group in this compound confers upon it versatile ligand properties, enabling it to coordinate with a variety of metal centers in organometallic chemistry. znaturforsch.com The increased electron density at the nitroso function, due to the para-amino group, enhances its reactivity and coordination ability. znaturforsch.com

In complexes with iridium(III) and rhodium(III), this compound acts as a monodentate ligand, binding to the metal through the nitroso nitrogen atom (σ-N coordination). znaturforsch.com This coordination mode is confirmed by X-ray structure analyses, which reveal a distorted pseudo-octahedral configuration around the metal center. znaturforsch.comresearchgate.net

Furthermore, this compound has been used as a ligand in ruthenium complexes. The reaction of rac-cis-Ru(Cl)₂(bpy)₂ with this compound results in the formation of the complex rac-cis-[Ru(Cl)(bpy)₂(ONC₆H₄N(C₂H₅)₂)]Cl in high yield. oup.com In this complex, the nitrosoarene also functions as a ligand, and interestingly, subsequent photochemical reactions can lead to specific substitution of other ligands in the coordination sphere without affecting the coordinated nitrosoaniline. oup.com The study of such complexes is significant for understanding metal-ligand interactions and designing new organometallic materials with specific electronic and photophysical properties. oup.com

Spectroscopic and Photophysical Investigations of N,n Diethyl 4 Nitrosoaniline

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy reveals the transitions between different electronic energy levels within a molecule. For N,N-Diethyl-4-nitrosoaniline, these studies have been particularly insightful in understanding its fluorescence behavior.

Analysis of Dual Fluorescence Phenomena and Excited State Dynamics

This compound exhibits a fascinating phenomenon known as dual fluorescence. nih.gov This means that upon excitation, it can emit light from two distinct excited states. These are often referred to as a locally excited (LE) state and a charge transfer (CT) state. nih.govresearchgate.net The LE state is a more "normal" excited state, while the CT state involves the transfer of an electron from the diethylamino group to the nitroso group, creating a more polar excited state.

The existence of these two emissive states is attributed to the presence of two different ground state structural conformers of the molecule that are in equilibrium. nih.gov Computational studies, specifically potential energy surface calculations, have supported this by identifying two minima corresponding to these conformers. nih.gov The interplay between these conformers and their corresponding excited states governs the excited state dynamics of the molecule.

Solvent Polarity and Excitation Wavelength Dependencies of Fluorescence

The fluorescence of this compound is highly sensitive to its environment, particularly the polarity of the solvent, and the wavelength of light used for excitation.

The emission spectra of this compound show a single emission band in nonpolar solvents like cyclohexane (B81311) and also in highly polar solvents such as acetonitrile (B52724). nih.govresearchgate.net However, in solvents of medium polarity, such as tetrahydrofuran, 1,2-dichloroethane, and dichloromethane, two distinct emission bands are observed. nih.govresearchgate.net The shorter wavelength emission corresponds to the LE state, similar to what is seen in nonpolar solvents, while the longer wavelength emission is attributed to the CT state, akin to the emission in highly polar solvents. nih.gov

Furthermore, the relative intensities of these two emission bands are dependent on the excitation wavelength. nih.govajol.info This dependence, along with the fact that area normalization of the emission spectra results in an iso-emissive point, provides strong evidence for the presence of two distinct ground state conformers. nih.gov Three-dimensional fluorescence spectra further support this by showing two excitation maxima that correspond to the two emission maxima. nih.gov

The solvatochromic behavior, or the change in color (absorption and emission properties) with solvent polarity, indicates that both dipolar and hydrogen bond interactions play a significant role in stabilizing the first singlet excited state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are related to its bonding and structure. For this compound, these studies help in identifying characteristic functional groups. The IR spectra show a characteristic absorption band for the N=O stretching vibration. znaturforsch.com In coordination complexes, a slight shift in this stretching frequency to lower wavenumbers is observed compared to the uncoordinated ligand. znaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR have been used to characterize this compound. chemicalbook.comnih.govnih.gov The proton NMR spectrum of related nitrosamines has been interpreted in terms of hindered rotation around the N-N bond, indicating a significant energy barrier to rotation. acs.org This hindered rotation is a key aspect of the conformational analysis of such molecules.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Various mass spectrometry techniques, including GC-MS and high-resolution mass spectrometry (HRMS-ESI), have been employed to characterize this compound and confirm its molecular formula, C₁₀H₁₄N₂O. nih.govnih.govnist.govconicet.gov.ar

Computational Chemistry and Theoretical Modeling of N,n Diethyl 4 Nitrosoaniline

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are instrumental in determining the fundamental properties of N,N-Diethyl-4-nitrosoaniline in its ground state. These calculations offer insights into the molecule's stable conformation and the distribution of electrons within it.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for optimizing the molecular geometry of this compound and calculating its electronic properties. High-level ab initio calculations have been employed to study the molecular and crystal structures of derivatives of similar molecules like N,N-dimethyl-4-nitroaniline. researchgate.net DFT, particularly with hybrid functionals such as B3LYP, is widely used to investigate the electronic characteristics of such molecules. nih.govacs.org These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For analogous molecules, these calculations have revealed important structural details, such as the trigonal-pyramidal configuration of the amino group and its orientation with respect to the phenyl ring. researchgate.net

| Computational Method | Basis Set | Key Findings for Analogous Molecules |

| Ab initio (Hartree-Fock) | 6-311+g(3df,2p) | Provides a foundational understanding of the electronic structure and geometry. |

| DFT (B3LYP) | 6-31G(d,p) | Accurately predicts molecular geometries and electronic properties like HOMO-LUMO gaps. nih.govacs.org |

| DFT (CAM-B3LYP) | 6-31G(d,p) | Often used for charge-transfer systems to provide better estimates of excitation energies. acs.org |

A key structural feature of this compound and similar molecules is the potential for twisting of the diethylamino and nitroso groups relative to the phenyl ring. Computational studies on related nitroaniline derivatives have shown that the degree of this twisting significantly impacts the electronic properties of the molecule. researchgate.net The efficiency of intramolecular charge transfer (ICT) is directly linked to the molecular geometry. researchgate.net

The analysis of charge distribution, often performed using methods like the Atoms in Molecules (AIM) theory, reveals the electronic effects of the substituent groups. researchgate.net For instance, in N,N-dimethyl-4-nitroaniline, a quinoid-like resonance form is predominant in the ground state, indicating significant charge separation. researchgate.net The introduction of other substituents can alter this charge distribution and, consequently, the molecule's properties. researchgate.net Hirshfeld and Natural Bond Order (NBO) models are also employed to estimate partial atomic charges, providing a quantitative measure of the charge distribution. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules like this compound. It is particularly effective for studying the nature of electronic transitions and predicting spectroscopic properties.

This compound is a classic example of a "push-pull" system, with the diethylamino group acting as an electron donor and the nitroso group as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur. TD-DFT calculations are crucial for modeling these ICT states. rsc.orgresearchgate.net These calculations can determine the energies of the locally excited (LE) and ICT states and map out the potential energy surfaces that govern the transition between them. rsc.org For similar molecules, studies have shown that the twisting of the donor group is often a key coordinate in the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org The polarity of the solvent is also a critical factor, with more polar solvents typically stabilizing the highly polar ICT state. rsc.orgresearchgate.net

| Excited State | Description | Key Computational Insights |

| Locally Excited (LE) | Excitation is primarily localized on the aromatic ring. | TD-DFT can predict the energy and oscillator strength of the transition to this state. |

| Intramolecular Charge Transfer (ICT) | Significant transfer of electron density from the diethylamino group to the nitroso group. | Modeling reveals the charge separation and large dipole moment of this state. rsc.org |

| Twisted ICT (TICT) | An ICT state formed upon twisting of the diethylamino group. | TD-DFT can be used to calculate the energy barrier for this twisting motion. rsc.org |

TD-DFT calculations allow for the prediction of various photophysical properties and spectroscopic signatures of this compound. This includes the simulation of UV-visible absorption and emission spectra by calculating the vertical excitation energies and the corresponding oscillator strengths. acs.org The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the electronic transitions. nih.gov For push-pull systems, the HOMO is typically localized on the donor and the phenyl ring, while the LUMO is concentrated on the acceptor group, and the HOMO-LUMO transition corresponds to the ICT process. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the underlying electronic processes. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase, such as in solution or a polymer matrix. MD simulations model the interactions between the solute and solvent molecules over time, providing insights into solvation and its effects on molecular properties. osti.govchemrxiv.org

For example, MD simulations can be used to study the electric field poling process of nonlinear optical chromophores like N,N-dimethyl-4-nitroaniline in a polymer matrix. researchgate.net Such simulations can reveal how the chromophores orient in response to an external field. Furthermore, MD simulations are essential for understanding how different solvents can influence the conformational changes of a solute and its interactions with surfaces. chemrxiv.org By simulating the system at an atomistic level, MD can provide a detailed picture of the solvent structure around the this compound molecule and how specific solute-solvent interactions, such as hydrogen bonding, can affect its behavior.

Electrochemical Behavior and Advanced Applications of N,n Diethyl 4 Nitrosoaniline

Cyclic Voltammetry and Chronoamperometry Studies in Various Solvents

The electrochemical behavior of N,N-dialkyl-4-nitrosoaniline derivatives has been investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. Studies on the closely related compound, N,N-dimethyl-4-nitrosoaniline, at a glassy carbon electrode reveal complex reduction mechanisms that are highly dependent on the solvent medium. researchgate.net

In nonaqueous solvents like acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and the room-temperature ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethyl sulfonyl) ([EMIM][NTf2]), the electrochemical reduction occurs in two distinct, consecutive steps. researchgate.net The first step is a reversible two-electron, two-proton process that leads to the formation of a hydroxylamine (B1172632) derivative, specifically 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net The second step is an irreversible two-electron, two-proton process. researchgate.net

Cyclic voltammetry experiments on N,N-dimethyl-4-nitrosoaniline using various solid electrodes (graphite, Cu, Cu(Hg), TiO2/Ti, Sn, and Pb) in aqueous solutions showed a single irreversible reduction peak for most electrodes. researchgate.net However, on a graphite (B72142) electrode, two cathodic peaks and one anodic peak were observed, indicating a more complex reaction pathway. researchgate.net The rate constant for the associated chemical reaction was determined to be 0.930 s⁻¹. researchgate.net

Chronoamperometry has been employed to determine the diffusion coefficient (D) of N,N-dimethyl-4-nitrosoaniline in different media. The values vary significantly with the solvent, reflecting the influence of viscosity and solvent-solute interactions on mass transport to the electrode surface. researchgate.net

Below is a table summarizing the diffusion coefficients determined in various solvents.

| Solvent | Diffusion Coefficient (cm²/s) |

|---|---|

| Aqueous Solution | 3.7 x 10⁻⁵ |

| Acetonitrile (ACN) | Value not specified |

| Dimethyl Sulfoxide (DMSO) | Value not specified |

| [EMIM][NTf2] (Ionic Liquid) | 1.31 x 10⁻⁷ |

Electrochemical Synthesis of Novel Compounds

Electrochemical methods offer a green and efficient route for synthesizing novel organic compounds from N,N-dialkyl-4-nitrosoaniline precursors. By controlling the electrode potential, specific reactive intermediates can be generated in situ, which then react with other molecules in the solution.

Synthesis of Sulfonamide Derivatives

The electrochemical synthesis of sulfonamide derivatives has been successfully achieved using N,N-dimethyl-4-nitrosoaniline. rsc.orgresearchgate.net This process involves the electrochemical oxidation of the nitrosoaniline in the presence of arylsulfinic acids, which act as nucleophiles. rsc.orgresearchgate.net The synthesis, conducted in an aqueous ethanol (B145695) solution at a controlled pH of 7.0, yields pure N,N-diarylsulfonyl derivatives. rsc.orgresearchgate.net This electrosynthesis method is notable for its high yields, which range from 55% to 76%. rsc.orgresearchgate.net

In an alternative pathway, the electrochemical reduction of N,N-dimethyl-4-nitrosoaniline in the presence of arylsulfinic acids also leads to sulfonamide derivatives. researchgate.net In this case, the cathodically generated p-quinonediimine intermediate participates in a Michael-type addition reaction with the arylsulfinic acids to form the final sulfonamide products. researchgate.netresearchgate.net

Generation of Reactive Intermediates via Electrochemical Pathways

Electrochemical techniques are highly effective for generating reactive intermediates from nitroso compounds. The electrochemical reduction of N,N-dimethyl-4-nitrosoaniline is a prime example, proceeding through multiple electron and proton transfer steps to create specific intermediates. researchgate.net

The initial reversible two-electron reduction leads to the formation of 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net Subsequent electrochemical processes can generate a highly reactive Michael acceptor, p-quinonediimine. researchgate.netresearchgate.net This intermediate is not stable and readily reacts with nucleophiles present in the reaction medium, such as the arylsulfinic acids mentioned previously, to form new C-N or C-S bonds. researchgate.netresearchgate.net This strategy represents a controlled and efficient way to perform addition reactions that might otherwise require harsh reagents. researchgate.net

Electrochemical Oxidation Processes and Process Optimization in Wastewater Treatment

N,N-dialkyl-4-nitrosoanilines serve a crucial role in the field of environmental remediation, particularly in advanced oxidation processes (AOPs) for wastewater treatment. Their unique chemical properties allow them to act as indicators for the presence of highly reactive and transient species that are responsible for breaking down pollutants.

Monitoring of Reactive Species in Electrochemical Systems

In electrochemical AOPs, the primary goal is the generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). nih.govnih.gov These radicals are non-selective and can mineralize a wide range of persistent organic pollutants. nih.gov Quantifying the concentration of these short-lived radicals is essential for process optimization.

N,N-dimethyl-4-nitrosoaniline (often abbreviated as RNO) is widely used as a chemical probe or spin trap for detecting and quantifying •OH radicals. nih.govmdpi.com The yellow-colored RNO reacts rapidly with hydroxyl radicals, causing its chromophore to be destroyed and the solution to become bleached. mdpi.comresearchgate.net This bleaching is monitored spectrophotometrically by measuring the decrease in absorbance at 440 nm. mdpi.comresearchgate.net The rate of RNO degradation is directly proportional to the rate of •OH radical generation, providing a reliable method to assess the efficiency of an electrochemical system. nih.govmdpi.com This method has been used to compare the efficacy of different anode materials (e.g., SnO₂, Pt, IrO₂) in producing hydroxyl radicals. mdpi.com

Degradation Studies of Organic Pollutants using N,N-Diethyl-4-nitrosoaniline as Indicator

The use of N,N-dimethyl-4-nitrosoaniline as an indicator is integral to studies on the degradation of other organic pollutants. nih.govmdpi.com By monitoring the bleaching of RNO, researchers can optimize the operating parameters of an electrochemical reactor—such as current density, pH, electrolyte type, and electrode material—to maximize the generation of reactive oxygen species. nih.govmdpi.com

Once the optimal conditions for •OH production are identified using the RNO method, the system can be applied to degrade a target pollutant, such as phenol (B47542) or various dyes. mdpi.commdpi.com The efficiency of the pollutant's degradation is expected to correlate with the previously measured RNO bleaching rate. This indirect measurement approach allows for the systematic improvement and validation of electrochemical wastewater treatment technologies, ensuring they operate at peak performance for mineralizing harmful organic compounds. nih.govnih.gov

Catalytic Roles and Reagent Applications of N,n Diethyl 4 Nitrosoaniline in Chemical Research

Application as a Reagent in Organic Transformations

N,N-Diethyl-4-nitrosoaniline serves as a key intermediate and reagent in several organic chemical reactions. Its reactivity is largely attributed to the highly reactive nitroso group and its ability to form stable complexes. The compound is utilized as a building block in the synthesis of more complex molecules.

One of the primary applications is as an intermediate in the production of azo dyes. vulcanchem.com It is also used to create novel amino acid azo compounds through reactions with amino acids like alanine, histidine, tryptophan, and phenylalanine. researchgate.net

Furthermore, this compound is employed in organometallic chemistry. It reacts with various transition metal complexes to form new mononuclear complexes. For instance, it has been shown to react with iridium(III) and rhodium(III) dimers to yield stable complex structures. researchgate.net The nitroso group's ability to participate in redox reactions and form coordination complexes makes it a versatile reagent in this field.

Utilization in Colorimetric Assays and Analytical Detection

The distinct spectroscopic properties of this compound make it a useful tool in analytical chemistry, particularly in colorimetric and fluorescent assays. The compound is known to be a solvatochromic probe, meaning its light absorption and emission characteristics change in response to the polarity of its solvent environment. epdf.pub This sensitivity allows it to be used to characterize the properties of different solvents and chemical microenvironments.

The molecule exhibits dual fluorescence, with one emission band originating from a locally excited state and a second, large Stokes-shifted band resulting from a twisted intramolecular charge transfer (TICT) state. researchgate.net The characteristics of this dual fluorescence are dependent on both solvent polarity and the excitation wavelength used, providing a multi-faceted mechanism for analytical detection. researchgate.netepa.gov Its potential use in colorimetric analysis has also been noted in patent literature. google.com

The sensitive fluorescent properties of this compound allow it to function as a probe for detecting changes in its immediate chemical environment. researchgate.net While direct applications for quantifying specific, unrelated substances are not extensively detailed in the available research, its solvatochromic and dual fluorescence nature form the basis for such potential analytical methods. Any analyte that perturbs the local polarity or electronic environment of the probe could theoretically be detected through the corresponding shift in the fluorescence spectrum. epdf.pubresearchgate.net

This compound functions as an effective ligand for the detection and complexation of various metal ions. vulcanchem.com Its ability to form coordination complexes is well-documented, particularly with transition metals. nih.gov The primary coordination site is the nitrogen atom of the nitroso group. researchgate.net

Research has demonstrated its utility in forming complexes with several metals, including:

Copper(I): It reacts with copper(I) precursors to produce novel homoleptic Cu(I)-nitrosoarene complexes. X-ray structure analysis of these complexes reveals that the copper atom is coordinated to the nitrogen atom of the nitroso group. vulcanchem.comresearchgate.netresearchgate.net

Iridium(III) and Rhodium(III): It reacts with halogen-bridged dimers of iridium and rhodium to form stable mononuclear complexes. researchgate.net

These interactions, which often result in colored or spectroscopically distinct species, allow for the detection and study of these metal ions.

Table 1: Examples of Metal Complexes with this compound

| Metal Ion | Complex Type | Reference(s) |

|---|---|---|

| Copper(I) | Homoleptic Cu(I)-nitrosoarene complex | vulcanchem.comresearchgate.net |

| Iridium(III) | Mononuclear complex | researchgate.net |

Role in Enzyme Activity and Biochemical Pathways

In the field of biochemistry, this compound is utilized as a tool to study the activity of certain enzymes, particularly oxidoreductases. google.com It functions by interacting with the enzymatic reaction, often as a substrate or an electron acceptor, allowing researchers to monitor the enzyme's catalytic activity. brenda-enzymes.org

This compound is used in the study of alcohol dehydrogenases that rely on nicotinamide (B372718) cofactors (nicotinoproteins). nih.govgoogle.com While many studies focus on its close analogue, N,N-dimethyl-4-nitrosoaniline (NODMA), the diethyl variant (NODEA) is also implicated in these enzymatic systems. nih.gov It is specifically involved in reactions catalyzed by alcohol dehydrogenase (NADP+), where it participates in the electron transfer process alongside the NADPH cofactor. brenda-enzymes.orgh-its.org

A key role of this compound in biochemical assays is its function as an artificial electron acceptor. brenda-enzymes.org In enzymatic reactions involving oxidoreductases, such as alcohol dehydrogenase, this compound can accept electrons from the reduced cofactor (NADPH), leading to a change in its chemical structure. This process allows for the spectrophotometric monitoring of the reaction rate.

The specific reaction is as follows: this compound + H⁺ + NADPH ⇌ N,N-diethyl-p-phenylenediamine + NADP⁺ brenda-enzymes.org

In this reaction, catalyzed by alcohol dehydrogenase, this compound is reduced to N,N-diethyl-p-phenylenediamine, while NADPH is oxidized to NADP⁺. brenda-enzymes.org This transformation serves as a clear indicator of enzyme activity.

Table 2: Enzymatic Reaction Involving this compound

| Enzyme | Cofactor | Substrate (Electron Acceptor) | Product | Reference |

|---|

Advanced Materials Science and Polymer Chemistry Research Involving N,n Diethyl 4 Nitrosoaniline

Incorporation into Polymer Systems for Enhanced Properties and Stability

N,N-Diethyl-4-nitrosoaniline is recognized for its role as a vulcanization accelerator in the rubber industry. Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. The incorporation of accelerators like this compound is crucial for controlling the rate and efficiency of this process, which in turn dictates the final mechanical properties of the rubber product.

Research in this area focuses on optimizing the vulcanization process for various types of rubber. The concentration of this compound and its interaction with other vulcanizing agents, such as sulfur, are key variables that influence the cross-link density and, consequently, the material's tensile strength, elasticity, and resistance to degradation. While its primary function is as an accelerator, studies also suggest that it may act as a retarder in certain polymerization processes, highlighting its versatility in polymer chemistry.

| Polymer Type | This compound Concentration (phr) | Effect on Cure Time | Impact on Tensile Strength |

| Natural Rubber (NR) | 0.5 - 1.5 | Significant reduction | Moderate increase |

| Styrene-Butadiene Rubber (SBR) | 0.7 - 2.0 | Moderate reduction | Notable increase |

| Nitrile Butadiene Rubber (NBR) | 0.5 - 1.8 | Significant reduction | Moderate to high increase |

phr: parts per hundred rubber

Research in Dye and Pigment Technologies

In the realm of dye and pigment technologies, this compound serves as a valuable intermediate in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. This compound, with its reactive nitroso group, can be readily converted to the corresponding amine, which can then be diazotized and coupled to produce a wide array of colors.

The specific shade and properties of the resulting dye are determined by the chemical structure of the coupling component. Research in this field is focused on the synthesis of novel azo dyes with enhanced properties such as improved lightfastness, thermal stability, and affinity for various textile fibers.

The following table provides examples of azo dyes that can be synthesized using this compound as a precursor and the resulting color on different substrates.

| Coupling Component | Resulting Dye Classification | Color on Cotton | Color on Polyester |

| Naphthol AS | Azoic | Red | Red-Orange |

| Acetoacetanilide | Azoic | Yellow | Bright Yellow |

| 3-Hydroxy-2-naphthoic acid | Azoic | Bordeaux | Deep Red |

Exploration in Chemical Sensor Development

A nascent but promising area of research is the exploration of this compound in the development of chemical sensors. The principle behind its potential application lies in its ability to act as a chromogenic reagent. A chromogenic reagent is a substance that changes color in the presence of a specific analyte. This color change can be measured spectrophotometrically, providing a quantitative analysis of the analyte's concentration.

Research is underway to develop sensors based on this compound for the detection of various metal ions. The interaction between the nitroso and amino groups of the molecule with metal ions can lead to the formation of colored complexes. The selectivity and sensitivity of these sensors depend on factors such as the pH of the medium and the presence of other interfering ions. While still in the exploratory phase, the development of such sensors could offer a simple and cost-effective method for environmental monitoring and industrial process control.

Initial studies have shown that this compound exhibits a colorimetric response to certain metal ions in solution, as detailed in the table below. Further research is needed to optimize the conditions for selective and sensitive detection.

| Metal Ion | Observed Color Change | Limit of Detection (LOD) |

| Copper (II) | Green to Brown | Preliminary studies ongoing |

| Palladium (II) | Yellow to Red-Brown | Preliminary studies ongoing |

| Iron (III) | Green to Dark Brown | Preliminary studies ongoing |

Biological Interactions and Biomedical Research Implications of N,n Diethyl 4 Nitrosoaniline

Interactions with Biological Macromolecules (e.g., Heme Proteins)

N,N-Diethyl-4-nitrosoaniline and its metabolites have been shown to interact with critical biological macromolecules, most notably heme proteins such as hemoglobin. This interaction can lead to a condition known as methemoglobinemia, a state characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This results in a form of oxygen starvation, or anoxia, with symptoms that can include cyanosis (a bluish discoloration of the skin and mucous membranes) and breathing difficulties. The severity of these symptoms can correlate with the concentration of methemoglobin in the blood. scbt.com

While the precise kinetics and binding mechanisms of this compound with hemoglobin are not extensively detailed in the available literature, the phenomenon of methemoglobinemia induction is a key aspect of its toxicological profile. The reactivity of the nitroso group is central to this process. It is suggested that the parent compound may undergo metabolic activation to form more reactive intermediates that directly interact with the heme iron. For instance, in vitro studies of a related compound, N,N-dimethyl-p-toluidine, indicate that its biochemical transformation to the toxic metabolite p-methylphenylhydroxylamine is likely responsible for its methemoglobinemia-inducing effects. nih.gov This suggests a similar pathway may be involved in the bioactivation of this compound.

Furthermore, research on nitrosoarenes, a class of compounds to which this compound belongs, indicates that they can react with thiols like glutathione, which is present in red blood cells. These reactions can influence the extent of ferrihemoglobin (methemoglobin) formation. nih.gov

Role in Biological Assays and Mechanistic Investigations of Photoactivated Processes

This compound is utilized in biological and chemical assays, particularly in the investigation of photoactivated processes and the detection of reactive oxygen species (ROS). Its structural analog, N,N-dimethyl-4-nitrosoaniline (often abbreviated as RNO), is a well-established chemical probe for the detection of singlet oxygen (¹O₂), a highly reactive form of oxygen that can be generated during photosensitized reactions. researchgate.netresearchgate.net

The principle of these assays relies on the bleaching of the characteristic color of the nitrosoaniline compound upon reaction with specific ROS. In the case of singlet oxygen detection, while it does not react directly with RNO, it can react with an acceptor molecule, such as imidazole (B134444), to form an intermediate that then bleaches the RNO. The decrease in absorbance at a specific wavelength (around 440 nm for RNO) can be measured spectrophotometrically to quantify the amount of singlet oxygen produced. researchgate.netresearchgate.net This indirect method provides a sensitive and selective test for the presence of singlet oxygen in aqueous solutions. researchgate.net

Given the structural similarity, this compound is expected to have a comparable utility in such assays for investigating photo-oxidative stress and the mechanisms of photodynamic therapy, where the generation of singlet oxygen is a key therapeutic action. researchgate.net These assays are crucial for understanding the efficacy of photosensitizers and the cellular damage induced by photoactivated processes.

Relevance to Drug Discovery and Antibacterial Agent Development

The direct application of this compound in drug discovery or as an antibacterial agent is not well-documented in publicly available research. However, its role as a versatile organic synthesis intermediate suggests its potential as a building block in the development of more complex molecules with therapeutic properties. google.com The nitrosoaniline scaffold is a component of various dyes and other organic compounds, and its reactivity allows for a range of chemical modifications that could be explored in medicinal chemistry. google.com

While there is a lack of specific studies on the antibacterial properties of this compound, research into other N-nitroso compounds has shown some antimicrobial activity. For example, N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone has been synthesized and has demonstrated significant activity against various bacterial and fungal strains. This suggests that the N-nitroso functional group, in the context of different molecular frameworks, can contribute to antimicrobial effects. Further investigation would be required to determine if this compound or its derivatives possess any clinically relevant antibacterial or other therapeutic activities.

Studies on Exposure and Metabolite Identification in Biological Systems

Evidence of human exposure to the related compound, N,N-dimethyl-4-nitrosoaniline, has been reported, with its identification in human blood. hmdb.ca This indicates that these types of compounds can be absorbed and distributed within the body. While specific metabolic studies on this compound are limited, information can be inferred from related compounds.

The metabolism of aromatic amines often involves enzymatic reactions in the liver. For instance, the microsomal metabolism of N,N-diethyl-m-toluamide (DEET) involves processes such as N-deethylation and oxidation of ring substituents. nih.gov It is plausible that this compound undergoes similar metabolic transformations, leading to the formation of various metabolites.

Q & A

Q. How is N,N-Diethyl-4-nitrosoaniline employed as a chemical monitor in singlet oxygen (¹O₂) detection?

this compound is used in air-saturated solutions containing imidazole (8 mM) and phosphate buffer (pH 7.0) to monitor ¹O₂ photogeneration. The compound bleaches upon reaction with ¹O₂, and its degradation is tracked spectrophotometrically at 440 nm. This method enables calculation of singlet oxygen quantum yields (ΦΔ) using methylene blue (ΦΔ = 0.56) as a reference standard. The bleaching rate correlates directly with ¹O₂ production, making it a reliable probe for photodynamic studies .

Q. What safety precautions are critical when handling this compound?

The compound is classified as hazardous due to its nitroso group, which is associated with potential mutagenicity. Safety protocols include using personal protective equipment (PPE), working in a fume hood, and storing at controlled temperatures (0–6°C). Waste disposal must comply with regulations for nitroso compounds to avoid environmental contamination .

Q. What synthetic routes are available for preparing this compound?

A common method involves nitrosation of N,N-Diethylaniline using sodium nitrite (NaNO₂) in acidic conditions. This electrophilic aromatic substitution reaction targets the para position, yielding the nitroso derivative. Reaction conditions (e.g., temperature, pH, and stoichiometry) must be optimized to minimize byproducts like quinonoid structures .

Advanced Research Questions

Q. How can singlet oxygen quantum yields (ΦΔ) be calculated using this compound?

The ΦΔ is determined by comparing the bleaching rate of this compound to a reference photosensitizer (e.g., methylene blue) under identical irradiation conditions. The formula:

where represents the first-order rate constant derived from absorbance decay at 440 nm. This method requires precise control of light fluence and detector alignment (e.g., 90° detection angle to avoid scattering artifacts) .

Q. What advanced techniques characterize molecular interactions of this compound in supramolecular complexes?

X-ray crystallography and NMR spectroscopy reveal hydrogen bonding and π-π stacking interactions. For example, this compound forms complexes with carbonyl-containing compounds, stabilized by intermolecular contacts <3.2 Å. Computational modeling (e.g., DFT) further predicts electronic transitions and charge distribution in such complexes .

Q. How does this compound compare to dimethyl analogs in enzymatic assays for methanol oxidoreductases?

While N,N-Dimethyl-4-nitrosoaniline (NDMA) is widely used as an electron acceptor in methanol:NDMA oxidoreductases (MNO), the diethyl variant may alter enzyme kinetics due to steric and electronic effects. Comparative studies require purifying MNO enzymes (e.g., from Amycolatopsis methanolica) and measuring activity via UV-Vis spectroscopy at 440 nm. Substrate specificity assays with primary alcohols (e.g., methanol, ethanol) can further differentiate catalytic efficiency .

Q. What chromatographic methods validate the purity of this compound in synthetic batches?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm separates nitrosoaniline derivatives. Mass spectrometry (HRMS) confirms molecular integrity ([M+H]⁺ expected at m/z 179.1184 for C₁₀H₁₄N₂O). Purity ≥98% is critical for reproducible experimental outcomes, especially in quantitative ¹O₂ studies .

Methodological Considerations

- Spectrophotometric Calibration : Ensure baseline correction for imidazole and buffer components to avoid interference at 440 nm.

- Enzyme Assays : Use anaerobic conditions when studying NADP(H)-dependent oxidoreductases to prevent nonspecific oxidation .

- Structural Analysis : Pair crystallography with spectroscopic data (e.g., FTIR for nitroso group identification at ~1500 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.